molecular formula C10H5BrClNO2 B1525876 8-Bromo-4-chloroquinoline-2-carboxylic acid CAS No. 902742-60-3

8-Bromo-4-chloroquinoline-2-carboxylic acid

Cat. No.: B1525876
CAS No.: 902742-60-3
M. Wt: 286.51 g/mol
InChI Key: XJSCPJJDMUJYMC-UHFFFAOYSA-N
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Description

IUPAC Nomenclature

The International Union of Pure and Applied Chemistry nomenclature system provides the systematic name for this compound as 8-bromo-4-chloro-2-quinolinecarboxylic acid. This nomenclature follows established principles for naming heterocyclic compounds with multiple substituents, clearly indicating the positions and identities of all functional groups present on the quinoline ring system.

The systematic naming convention begins with identification of the parent quinoline structure, followed by specification of substituent positions using numerical prefixes. The designation "8-bromo" indicates the presence of a bromine atom at position 8 of the quinoline ring, while "4-chloro" specifies chlorine substitution at position 4. The term "2-quinolinecarboxylic acid" identifies the carboxylic acid functional group attached at position 2 of the quinoline system, completing the comprehensive structural description.

Alternative nomenclature variations exist within chemical literature and database systems. Some sources refer to the compound as this compound, which represents a slightly modified but equivalent naming convention. Both nomenclature forms accurately describe the same molecular structure and are recognized within international chemical databases and regulatory systems.

InChI and Registry Codes

The International Chemical Identifier string for this compound is represented as InChI equals 1S/C10H5BrClNO2/c11-6-3-1-2-5-7(12)4-8(10(14)15)13-9(5)6/h1-4H,(H,14,15). This standardized representation provides a unique computational identifier that encodes the complete molecular structure, including atom connectivity, stereochemistry, and formal charge distribution.

The corresponding InChI Key, designated as XJSCPJJDMUJYMC-UHFFFAOYSA-N, serves as a simplified hash representation of the complete InChI string. This abbreviated identifier facilitates database searches and cross-referencing while maintaining the uniqueness necessary for unambiguous compound identification. The InChI Key system has become an essential tool for chemical informatics applications and automated database management systems.

The Chemical Abstracts Service registry number for this compound is 902742-60-3, which provides a unique numerical identifier recognized throughout the global chemical literature. This registry number serves as a persistent identifier that remains constant regardless of nomenclature variations or database migrations, ensuring reliable compound tracking across multiple information systems and research publications.

International Database Identifiers

Multiple international chemical databases maintain records for this compound, each utilizing specific identifier systems to ensure accurate compound tracking and cross-referencing. The PubChem database, maintained by the National Center for Biotechnology Information, assigns compound identification numbers that facilitate integration with biological and medical research databases. These identifiers support comprehensive literature searches and enable correlation of chemical structure with biological activity data.

The compound appears in specialized chemical supplier databases with unique catalog numbers that facilitate commercial procurement and research applications. Sigma-Aldrich, a major chemical supplier, maintains detailed records for the compound under specific product codes that include purity specifications and analytical data. These commercial identifiers ensure traceability from synthesis through research application, supporting quality assurance and regulatory compliance requirements.

International regulatory databases also maintain records for this compound, reflecting its potential applications in pharmaceutical research and development. The compound's inclusion in these regulatory systems indicates recognition of its importance as a research chemical and potential pharmaceutical intermediate. Database cross-referencing capabilities enable researchers to access comprehensive information spanning synthetic methods, analytical data, biological activity, and regulatory status across multiple international systems.

The following table summarizes the key identification parameters for this compound:

Identifier Type Value Source
IUPAC Name 8-bromo-4-chloro-2-quinolinecarboxylic acid International Union of Pure and Applied Chemistry
Molecular Formula C₁₀H₅BrClNO₂ Chemical Analysis
Molecular Weight 286.51 g/mol Calculated Value
Chemical Abstracts Service Number 902742-60-3 Chemical Abstracts Service
InChI Key XJSCPJJDMUJYMC-UHFFFAOYSA-N International Chemical Identifier
Canonical SMILES OC(=O)c1cc(Cl)c2c(n1)c(Br)ccc2 Simplified Molecular Input Line Entry System

Properties

IUPAC Name

8-bromo-4-chloroquinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrClNO2/c11-6-3-1-2-5-7(12)4-8(10(14)15)13-9(5)6/h1-4H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJSCPJJDMUJYMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(C=C2Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Preparation Method (Based on Patent CN106432073B)

This method uses 4-bromoaniline and ethyl propiolate as key starting materials, proceeding through three main steps to obtain the target compound with high yield and industrial applicability.

Step 1: Synthesis of 6-Bromoquinoline-4(1H)-one

  • Reactants: 3-(4-bromoaniline) ethyl acrylate crude product.
  • Solvent: Diphenyl ether.
  • Conditions: Heated slowly to 220°C in a 1L three-necked flask.
  • Duration: 2 hours.
  • Workup: Reaction mixture cooled, poured into petroleum ether, filtered after standing overnight.
  • Yield: 79.53% of 6-bromoquinoline-4(1H)-one as a solid.

Step 2: Conversion to 6-Bromo-4-chloroquinoline

  • Reactants: 6-bromoquinoline-4(1H)-one, phosphorus trichloride, toluene.
  • Conditions: Reflux in toluene for 2 hours.
  • Workup: Cooling, filtration, drying.
  • Yield: 91.5% of 6-bromo-4-chloroquinoline as yellow powder.

Step 3: Hydrolysis to 8-Bromo-4-chloroquinoline-2-carboxylic Acid

  • Reactants: Bromo-4-hydroxy-3-quinoline carboxylic acid ethyl ester.
  • Conditions: Reflux in 10% sodium hydroxide for 1 hour.
  • Workup: Acidification to pH 1, filtration, washing.
  • Yield: 96% white solid.

Additional purification: Heating the bromo-4-hydroxy-3-quinoline carboxylic acid in diphenyl ether at reflux for 1 hour, followed by precipitation with n-hexane, yields a 96% pure white solid.

Step Reactants Solvent Conditions Yield (%) Product
1 3-(4-bromoaniline) ethyl acrylate Diphenyl ether 220°C, 2h 79.53 6-Bromoquinoline-4(1H)-one
2 6-Bromoquinoline-4(1H)-one, PCl3 Toluene Reflux, 2h 91.5 6-Bromo-4-chloroquinoline
3 Bromo-4-hydroxy-3-quinoline ester NaOH (10%) Reflux, 1h 96 This compound

Alternative Synthetic Route via Quinoline-4-carboxylic Acid Derivatives (Based on CN102924374B)

This method uses isatin derivatives as starting materials and involves ring-opening, condensation, addition, elimination, oxidation, and decarboxylation reactions under basic conditions to yield quinoline-4-carboxylic acid derivatives, which can be further halogenated to obtain the target compound.

Key Steps:

  • Ring-opening and condensation: Isatin derivatives react with acetone under strong basic conditions (e.g., sodium hydroxide) at 25-35°C, refluxing for 5-15 hours to yield 2-toluquinoline-4-carboxylic acid with ~99% yield.

  • Addition reaction: 2-Toluquinoline-4-carboxylic acid reacts with phenyl aldehyde at 95-105°C for 1-6 hours to form 2-vinyl-4-quinoline carboxylic acid derivatives (yield ~85%).

  • Dehydration: Under acid anhydride conditions (e.g., acetic anhydride), dehydration forms intermediate quinoline derivatives.

  • Oxidation: Strong oxidizers such as potassium permanganate are used at 35-45°C for 2-8 hours to oxidize intermediates to quinoline-2,4-dicarboxylic acid.

  • Decarboxylation: Heating with m-xylene under reflux conditions removes carboxyl groups to yield Cinchonic Acid derivatives.

This route is characterized by:

  • Use of inexpensive and readily available raw materials.
  • Mild reaction conditions.
  • High yields and stable process suitable for industrial scale.

Although this patent focuses on quinoline-4-carboxylic acid derivatives generally, the methodology is adaptable for halogenated quinoline derivatives including this compound by introducing halogenation steps at appropriate stages.

Comparative Analysis of Methods

Feature Method from CN106432073B Method from CN102924374B
Starting materials 4-bromoaniline, ethyl propiolate Isatin derivatives, acetone
Key reagents Phosphorus trichloride, diphenyl ether Sodium hydroxide, phenyl aldehyde, KMnO4
Reaction conditions High temperature (220°C), reflux Mild to moderate temperatures (25-125°C)
Yield 70-90% overall Up to 99% for intermediate steps
Industrial scalability Demonstrated with improved yields Emphasized with stable, mild, low-cost process
Environmental considerations Claims environmentally friendly operation Uses strong oxidizers, but mild conditions

Research Findings and Notes

  • The method from CN106432073B shows significant yield improvement (70%+ overall) compared to earlier processes (26-42%), reducing production costs and enhancing industrial applicability.
  • The use of diphenyl ether as solvent at high temperature facilitates cyclization to quinoline-4(1H)-one intermediates.
  • Phosphorus trichloride effectively introduces the chloro substituent at the 4-position with high selectivity and yield.
  • Hydrolysis under alkaline conditions converts esters to the carboxylic acid form with excellent yields.
  • The alternative method based on isatin derivatives provides a versatile and cost-effective route for quinoline carboxylic acid derivatives, with potential for adaptation to halogenated variants.
  • Both methods emphasize the importance of controlling reaction parameters (temperature, pH, reaction time) to maximize yield and purity.

Summary Table of Key Reaction Conditions and Yields

Step Reactants/Conditions Temperature (°C) Time Yield (%) Notes
Cyclization to quinoline-4(1H)-one 3-(4-bromoaniline) ethyl acrylate, diphenyl ether 220 2 h 79.5 High temperature cyclization
Halogenation (chlorination) 6-bromoquinoline-4(1H)-one, PCl3, toluene Reflux (~110) 2 h 91.5 Introduction of Cl at C-4
Hydrolysis to carboxylic acid Bromo-4-hydroxy-3-quinoline ester, NaOH 10% Reflux (~100) 1 h 96 Ester to acid conversion
Ring opening & condensation Isatin, acetone, NaOH 25-35 5-15 h 99 Quinoline core formation
Addition reaction 2-toluquinoline-4-carboxylic acid, phenyl aldehyde 95-105 1-6 h 85 Vinyl group introduction
Oxidation Potassium permanganate, NaOH 35-45 2-8 h - Formation of dicarboxylic acid

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-4-chloroquinoline-2-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form quinone derivatives.

  • Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.

  • Substitution: Substitution reactions can occur at the bromine and chlorine positions, leading to the formation of different halogenated quinolines.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation: Quinone derivatives

  • Reduction: Hydroquinoline derivatives

  • Substitution: Halogenated quinolines

Scientific Research Applications

Antimicrobial Properties

One of the most significant applications of 8-bromo-4-chloroquinoline-2-carboxylic acid is its potential as an antimicrobial agent. Studies have indicated that derivatives of quinoline compounds exhibit antibacterial activity against various pathogens. For instance, research has demonstrated that certain derivatives possess minimal inhibitory concentrations (MICs) that are competitive with standard antibiotics, suggesting their potential as effective antibacterial agents .

Case Study: Antibacterial Activity

A study evaluated the antibacterial properties of synthesized quinoline derivatives against several strains, including E. coli and S. aureus. The results showed that some compounds derived from 8-hydroxyquinoline exhibited remarkable activity, with MIC values lower than those of conventional antibiotics . This indicates a promising avenue for the development of new antibacterial treatments.

Anticancer Activity

Another critical application of this compound is in cancer therapy. Research has highlighted its derivatives' ability to inhibit the growth of various cancer cell lines, including lung and cervical cancer cells.

Case Study: Anticancer Efficacy

In a detailed evaluation, compounds derived from this quinoline structure were tested against multiple human cancer cell lines using the MTT assay. Some derivatives showed significant cytotoxic effects, with IC50 values indicating potent anticancer properties. For example, one derivative demonstrated an IC50 value of 5.6 mM against A-549 lung cancer cells, outperforming traditional chemotherapeutic agents like doxorubicin .

Neuroprotective Effects

Recent studies have also explored the neuroprotective effects of compounds related to this compound. These compounds have been investigated for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases like Alzheimer's.

Case Study: Cholinesterase Inhibition

Research conducted by Hirbod et al. (2017) synthesized several novel compounds incorporating quinoline moieties and assessed their inhibitory activities against AChE and BuChE. The results indicated that some derivatives exhibited potent inhibition, with IC50 values ranging from 8.80 to 26.50 µM, suggesting their potential as therapeutic agents for neurodegenerative diseases .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from simpler quinoline derivatives. Various synthetic routes have been explored to enhance yield and purity.

Synthesis Overview

The synthesis often involves:

  • Bromination and chlorination of quinoline derivatives.
  • Carboxylation reactions to introduce the carboxylic acid functional group.
  • Purification techniques such as recrystallization or chromatography to achieve high-purity compounds.

Material Science Applications

Beyond biological applications, this compound has potential uses in material science due to its unique chemical properties.

Applications in Material Science

The compound's structure allows for the development of organic semiconductors and photonic materials, which are crucial in electronic devices and sensors. Its ability to form coordination complexes with metal ions also opens avenues for catalysis and sensor development.

Mechanism of Action

The mechanism by which 8-Bromo-4-chloroquinoline-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biological molecules, leading to various biological responses. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 8-Bromo-2-chloroquinoline-4-carboxylic acid (Compound A) with structurally related quinoline derivatives:

Compound Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Functional Groups
8-Bromo-2-chloroquinoline-4-carboxylic acid (A) Br (C8), Cl (C2), COOH (C4) C₁₀H₅BrClNO₂ 286.51 Carboxylic acid, halogenated
8-Bromo-4-methoxyquinoline-2-carboxylic acid (B) Br (C8), OCH₃ (C4), COOH (C2) C₁₁H₈BrNO₃ 282.09 Carboxylic acid, methoxy
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (C) Br (C8), OH (C4), COOEt (C3) C₁₂H₁₀BrNO₃ 298.12 (est.) Ester, hydroxy
8-Bromo-2,4-quinolinedicarboxylic acid (D) Br (C8), COOH (C2 and C4) C₁₁H₆BrNO₄ 300.08 Dicarboxylic acid, halogenated

Key Observations :

  • Positional Isomerism: Compound A (Cl at C2) vs. hypothetical 8-Bromo-4-chloroquinoline-2-carboxylic acid (Cl at C4) would exhibit distinct electronic and steric effects, altering reactivity in cross-coupling reactions .
  • Functional Groups : The carboxylic acid group (COOH) in A and B enhances solubility in polar solvents, whereas the methoxy group in B increases lipophilicity, impacting biological membrane permeability .
  • Complexity : Compound D’s dual COOH groups enable chelation with metal ions, making it suitable for catalytic or coordination chemistry applications .
Physicochemical Properties
Property Compound A Compound B Compound C Compound D
Boiling Point 420.98°C (est.) Not reported Not reported Not reported
Density 1.82 g/cm³ Not reported Not reported Not reported
LogP (Lipophilicity) 3.35 (XLogP3) 3.34 (XLogP3) ~2.5 (est.) ~1.8 (est.)
Solubility Low in water; soluble in DMSO Soluble in DMSO, methanol Likely soluble in organic solvents High aqueous solubility (dual COOH)

Notes:

  • Compound A’s higher density and boiling point compared to B suggest stronger intermolecular forces due to chlorine’s electronegativity .
  • Compound D’s dicarboxylic structure likely reduces LogP, enhancing hydrophilicity for pharmaceutical applications .

Biological Activity

8-Bromo-4-chloroquinoline-2-carboxylic acid is a compound belonging to the quinoline family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and antiviral properties, supported by case studies and relevant research findings.

Chemical Structure and Synthesis

The structure of this compound features a quinoline core substituted with bromine and chlorine atoms, which enhance its biological activity. The synthesis of this compound typically involves bromination and chlorination reactions on 4-chloroquinoline derivatives, followed by carboxylation processes.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentration (MIC) values reported as low as 1×1061\times 10^{-6} mg/mL for certain derivatives .

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus1×1061\times 10^{-6}
Escherichia coli1×1051\times 10^{-5}
Klebsiella pneumoniae1×1051\times 10^{-5}

The mechanism behind its antimicrobial activity may involve the inhibition of bacterial cell division proteins, such as FtsZ, which is crucial for bacterial cell division .

2. Anticancer Activity

Several studies have highlighted the anticancer potential of this compound derivatives. These compounds have demonstrated cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and bladder cancer (T-24). For example, one derivative exhibited an IC50 value of 20 nM against MCF-7 cells, indicating potent anticancer activity .

Mechanism of Action:
The anticancer activity is believed to be linked to the compound's ability to interfere with tubulin polymerization and induce reactive oxygen species (ROS) formation, leading to apoptosis in cancer cells .

Cell LineIC50 (µM)
MCF-720
T-24257.87

3. Antiviral Activity

In addition to its antibacterial and anticancer properties, this compound has shown promising antiviral activity. Research indicates that it can inhibit the growth of viruses such as H5N1 with a notable selectivity index . The antiviral mechanism appears to be associated with the compound's lipophilicity and electron-withdrawing substituents that enhance its binding affinity to viral proteins.

Case Studies

A recent study investigated the effects of various derivatives of this compound on cancer cell lines and bacterial strains. The findings revealed that modifications in the substituents significantly affected biological activity. For instance, compounds with increased lipophilicity exhibited enhanced antiviral effects while maintaining low cytotoxicity levels .

Q & A

Q. What are the recommended synthetic routes for 8-bromo-4-chloroquinoline-2-carboxylic acid, and how can intermediates be characterized?

Methodological Answer: Synthesis often involves multi-step halogenation and functionalization of quinoline scaffolds. For example, bromination at the 8-position and chlorination at the 4-position can be achieved via electrophilic substitution, followed by carboxylation at the 2-position. Key intermediates, such as ethyl esters (e.g., 8-Bromo-4-hydroxy-6-methylquinoline-3-carboxylic acid ethyl ester ), are characterized using NMR (¹H/¹³C), LC-MS, and FTIR to confirm regioselectivity. Hydrolysis of esters to carboxylic acids requires acidic or basic conditions, monitored by TLC or HPLC for completion .

Q. How should researchers validate the molecular identity and purity of this compound?

Methodological Answer:

  • Spectroscopic Validation: Use ¹H NMR to confirm substituent positions (e.g., aromatic protons near bromine/chlorine exhibit distinct splitting patterns). Compare with reference data for similar quinoline derivatives .
  • Purity Assessment: Employ HPLC with UV detection (λ = 254–280 nm) and a C18 column. Purity >95% is typical for research-grade material .
  • Elemental Analysis: Verify molecular formula (e.g., C₁₀H₅BrClNO₂) via combustion analysis or high-resolution mass spectrometry (HRMS) .

Q. What are the stability and recommended storage conditions for this compound?

Methodological Answer: The carboxylic acid group makes the compound hygroscopic. Store in a desiccator at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis or decomposition. Stability studies using accelerated thermal degradation (40–60°C) and HPLC monitoring are advised to establish shelf life .

Advanced Research Questions

Q. How can researchers design experiments to analyze substituent effects on reactivity or biological activity?

Methodological Answer:

  • Comparative SAR Studies: Synthesize analogs (e.g., varying halogen positions or replacing Br/Cl with other groups) and compare their reactivity in coupling reactions (e.g., Suzuki-Miyaura) or biological assays (e.g., enzyme inhibition). Use statistical tools like ANOVA to identify significant substituent effects .
  • Computational Modeling: Perform DFT calculations to map electron density distribution and predict sites for nucleophilic/electrophilic attack .

Q. How should contradictory data in synthetic yields or spectroscopic results be resolved?

Methodological Answer:

  • Reproducibility Checks: Standardize reaction conditions (e.g., solvent purity, catalyst batch). For example, conflicting yields in bromination steps may arise from trace moisture; use molecular sieves or rigorous drying protocols .
  • Cross-Validation: Compare NMR data with structurally similar compounds (e.g., 4-Bromo-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid ) to resolve ambiguities in peak assignments.

Q. What advanced analytical methods are suitable for studying degradation products or impurities?

Methodological Answer:

  • LC-HRMS/MS: Identify trace impurities (e.g., dehalogenated byproducts) with ppm-level mass accuracy.
  • X-ray Crystallography: Resolve structural ambiguities in degradation products, particularly if unexpected stereochemistry arises .

Q. How can researchers optimize catalytic systems for large-scale synthesis?

Methodological Answer:

  • DoE (Design of Experiments): Use response surface methodology to optimize parameters (e.g., temperature, catalyst loading). For palladium-catalyzed cross-couplings, screen ligands (e.g., XPhos, SPhos) to enhance turnover .
  • Green Chemistry Metrics: Evaluate solvent sustainability (e.g., switch from DMF to cyclopentyl methyl ether) and atom economy to align with industrial standards .

Notes on Evidence Contradictions

  • Molecular Formula Discrepancies: (C₁₁H₆BrNO₄) and 5 (C₁₁H₆BrN₄O₄) report conflicting formulas. Verify via HRMS or elemental analysis to resolve .
  • CAS Registry Variations: The compound may be confused with structurally similar derivatives (e.g., 8-Bromoquinoline-4-carboxylic acid, CAS 121490-67-3 ). Cross-check substituent positions and IUPAC names.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
8-Bromo-4-chloroquinoline-2-carboxylic acid
Reactant of Route 2
8-Bromo-4-chloroquinoline-2-carboxylic acid

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